molecular formula C14H17N B12963779 1-Benzyl-2-ethynyl-2-methylpyrrolidine

1-Benzyl-2-ethynyl-2-methylpyrrolidine

Cat. No.: B12963779
M. Wt: 199.29 g/mol
InChI Key: WTOVYAAGOJSWEX-UHFFFAOYSA-N
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Description

1-Benzyl-2-ethynyl-2-methylpyrrolidine is a chemical compound with the following properties:

Preparation Methods

Synthetic Routes:: The synthesis of 1-benzyl-2-ethynyl-2-methylpyrrolidine involves several steps. One common approach is via the reaction of an appropriate alkyne with a pyrrolidine derivative. The benzylic position is protected using a benzyl group, and the terminal alkyne is introduced. Subsequent deprotection yields the target compound.

Reaction Conditions::
  • Alkyne coupling: Typically carried out using palladium-catalyzed Sonogashira coupling or copper-catalyzed Glaser coupling.
  • Benzyl protection: Benzyl chloride or benzyl bromide in the presence of a base (e.g., sodium hydroxide).
  • Deprotection: Acidic conditions (e.g., hydrochloric acid) to remove the benzyl group.

Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic routes, optimized for efficiency and yield.

Chemical Reactions Analysis

1-Benzyl-2-ethynyl-2-methylpyrrolidine can undergo various reactions:

    Oxidation: Oxidation of the alkyne moiety to form an aldehyde or carboxylic acid.

    Reduction: Reduction of the alkyne to an alkene or alkane.

    Substitution: Nucleophilic substitution at the benzylic position.

    Common Reagents: Palladium catalysts, hydrogen peroxide, sodium borohydride, and various nucleophiles.

Scientific Research Applications

1-Benzyl-2-ethynyl-2-methylpyrrolidine finds applications in:

    Chemical Synthesis: As a building block for more complex molecules.

    Medicinal Chemistry: Investigated for potential drug development.

    Biological Studies: Studied for its effects on biological targets.

Mechanism of Action

The exact mechanism of action is context-dependent. It may involve interactions with specific receptors, enzymes, or cellular pathways. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While 1-Benzyl-2-ethynyl-2-methylpyrrolidine is unique due to its specific substitution pattern, similar compounds include other pyrrolidines, alkynes, and benzyl-substituted molecules.

Properties

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

1-benzyl-2-ethynyl-2-methylpyrrolidine

InChI

InChI=1S/C14H17N/c1-3-14(2)10-7-11-15(14)12-13-8-5-4-6-9-13/h1,4-6,8-9H,7,10-12H2,2H3

InChI Key

WTOVYAAGOJSWEX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN1CC2=CC=CC=C2)C#C

Origin of Product

United States

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